Arsenicin A

Description

Properties

CAS No. |

925705-41-5 |

|---|---|

Molecular Formula |

C3H6As4O3 |

Molecular Weight |

389.76 g/mol |

IUPAC Name |

2,4,6-trioxa-1,3,5,7-tetrarsatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C3H6As4O3/c1-4-2-6-9-5(1)3-7(8-4)10-6/h1-3H2 |

InChI Key |

MHYDZXIVBJPPAM-UHFFFAOYSA-N |

SMILES |

C1[As]2C[As]3O[As]1C[As](O2)O3 |

Canonical SMILES |

C1[As]2C[As]3O[As]1C[As](O2)O3 |

Other CAS No. |

925705-41-5 |

Synonyms |

arsenicin A |

Origin of Product |

United States |

Foundational & Exploratory

Arsenicin A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenicin A, a novel polyarsenical compound isolated from the marine sponge Echinochalina bargibanti, represents a significant milestone in marine natural products chemistry.[1][2] Its unique adamantane-type cage structure, composed of arsenic and oxygen atoms, has garnered considerable interest for its potent biological activities. This technical guide provides an in-depth overview of the discovery and isolation of Arsenicin A, including detailed experimental protocols. Furthermore, it summarizes the current understanding of its mechanism of action, particularly its promising antitumor effects, and presents key quantitative data to support its potential as a lead compound in drug development.

Introduction

The marine environment is a vast reservoir of unique chemical diversity, offering a rich source of novel bioactive compounds. Marine sponges, in particular, have proven to be a prolific source of secondary metabolites with potential therapeutic applications. In 2006, a groundbreaking discovery was made with the isolation of Arsenicin A from the marine sponge Echinochalina bargibanti, collected in the waters of New Caledonia.[1] This was the first reported naturally occurring organic polyarsenical compound, challenging the existing knowledge of arsenic biochemistry in nature.

Arsenicin A's structure is a remarkable adamantane-type cage, analogous to that of arsenic trioxide (As₂O₃), a well-known inorganic arsenical with therapeutic applications.[1] This structural similarity, coupled with its organic nature, has spurred significant research into its biological properties. Initial studies revealed potent bactericidal and fungicidal activities.[1] Subsequent investigations have highlighted its significant antitumor potential, demonstrating greater potency than arsenic trioxide in certain cancer cell lines. This guide aims to provide a comprehensive technical resource on the discovery, isolation, and biological evaluation of Arsenicin A.

Discovery and Bioassay-Guided Isolation

The discovery of Arsenicin A was the result of a meticulous bioassay-guided fractionation of the organic extract of Echinochalina bargibanti.[1] This process involves the systematic separation of the crude extract into fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

Experimental Protocol: Isolation of Arsenicin A

The following protocol is a representative procedure for the isolation of Arsenicin A from Echinochalina bargibanti, based on general methods for the extraction of secondary metabolites from marine sponges and the principles of bioassay-guided fractionation.

2.1.1. Collection and Preparation of Sponge Material:

-

Specimens of Echinochalina bargibanti are collected by scuba diving.

-

The collected sponge material is immediately frozen to preserve the chemical integrity of its constituents.

-

Prior to extraction, the frozen sponge is lyophilized (freeze-dried) to remove water, and then ground into a fine powder.

2.1.2. Extraction:

-

The powdered sponge material is exhaustively extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature.

-

The solvent is filtered, and the extraction process is repeated three times to ensure complete extraction of the secondary metabolites.

-

The combined extracts are concentrated under reduced pressure to yield a crude organic extract.

2.1.3. Bioassay-Guided Fractionation:

-

Solvent Partitioning: The crude extract is subjected to a liquid-liquid partitioning scheme, typically using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Biological Screening: Each fraction is tested for its biological activity (e.g., antimicrobial or cytotoxic activity). The most active fraction is selected for further purification.

-

Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques to isolate the pure compound. This may include:

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate components based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile or water/methanol).

-

-

Purity Assessment: The purity of the isolated Arsenicin A is confirmed by analytical HPLC and spectroscopic methods.

2.1.4. Structure Elucidation: The chemical structure of Arsenicin A was elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) to determine the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups. The definitive structure was ultimately confirmed by total synthesis.

Experimental Workflow for the Isolation of Arsenicin A

References

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Polyarsenicals in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges are prolific producers of a diverse array of natural products, including a fascinating class of organoarsenic compounds known as polyarsenicals. These molecules range from the relatively simple arsenobetaine to complex arsenolipids and the unique cage-like structures of arsenicins. The biosynthetic pathways leading to these compounds are intricate and, in many cases, remain largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of polyarsenical biosynthesis in marine sponges, with a particular focus on the integral role of their symbiotic microbial communities. We will delve into the proposed enzymatic steps, present available quantitative data, detail key experimental protocols, and visualize the putative pathways. While significant knowledge gaps persist, particularly for the more complex polyarsenicals, this guide synthesizes the current evidence to provide a foundational understanding for researchers in marine biotechnology and drug discovery.

Introduction: The Arsenic Paradox in Marine Sponges

Arsenic, a metalloid notorious for its toxicity, is actively bioaccumulated and transformed by various marine organisms into a plethora of organoarsenic compounds. Marine sponges, in particular, have been identified as reservoirs of unique and structurally complex polyarsenicals.[1][2] These compounds are not merely detoxification products but are believed to play significant ecological roles and have garnered interest for their potential pharmacological activities.[1][2] The biosynthesis of these molecules is a testament to the sophisticated biochemical machinery present in sponges and their associated microorganisms. This guide will explore the knowns and unknowns of these biosynthetic pathways.

The Central Role of Symbiotic Bacteria

A growing body of evidence strongly suggests that the biosynthesis of many polyarsenicals in marine sponges is not carried out by the sponge itself but by its dense and diverse communities of symbiotic bacteria.[2][3] Sponges such as Theonella swinhoei are known to accumulate remarkably high concentrations of arsenic, and studies have shown that this arsenic is predominantly localized within their bacterial symbionts.[3] One notable example is the filamentous bacterium Entotheonella sp., which has been identified as the primary entity responsible for arsenic accumulation in T. swinhoei.[2] This symbiotic relationship appears to be a detoxification strategy for the sponge host, with the bacteria sequestering and transforming the toxic inorganic arsenic.

Proposed Biosynthetic Pathways of Polyarsenicals

The biosynthesis of polyarsenicals in marine sponges is thought to follow a general trajectory of reduction, methylation, and subsequent elaboration, starting from inorganic arsenate [As(V)] absorbed from seawater.

The Arsenobetaine Pathway: An Inferred Route

Arsenobetaine is a major organoarsenic compound found in many marine organisms, including sponges. While a complete pathway has not been elucidated within sponges, a widely accepted hypothesis, based on studies of marine algae and other invertebrates, proposes its formation from arsenosugars.[4]

The proposed pathway begins with the uptake of arsenate [As(V)], which is then reduced to arsenite [As(III)]. This is followed by a series of oxidative methylation steps, catalyzed by arsenic methyltransferases, to yield dimethylarsinate (DMA). DMA is then thought to be a key precursor for the formation of arsenosugars. These arsenosugars, likely acquired through the sponge's filter-feeding of phytoplankton or produced by photosynthetic symbionts, are then catabolized to arsenocholine, which is subsequently oxidized to arsenobetaine.

Arsenolipid Biosynthesis: An Emerging Picture

Arsenolipids, which are arsenic-containing lipids, have been identified in various marine organisms. Their biosynthesis is thought to involve the incorporation of an arsenic-containing head group into a lipid backbone. Recent research in cyanobacteria has shown that an arsenic(III) S-adenosylmethionine methyltransferase (ArsM) is required for arsenolipid biosynthesis, suggesting that methylation is a key initial step.[5] The methylated arsenic species are then likely incorporated into complex lipids, such as arsenosugar phospholipids.[5]

The Arsenicins: A Biosynthetic Enigma

The arsenicins are a unique class of polyarsenicals with a cage-like adamantane-type structure, first discovered in the New Caledonian sponge Echinochalina bargibanti.[1] These molecules, such as arsenicin A, possess a framework with multiple arsenic atoms. To date, the biosynthetic pathway of arsenicins remains completely unknown and represents a significant challenge in natural product chemistry.[6] It is hypothesized that their formation involves a complex series of enzymatic reactions that assemble multiple arsenic-containing precursors, but the specific intermediates and enzymes are yet to be identified.

Quantitative Data on Arsenic Accumulation

Quantitative analysis of arsenic content in marine sponges and their symbionts is crucial for understanding the dynamics of bioaccumulation and transformation. The following table summarizes key findings from studies on Theonella swinhoei.

| Sample Fraction | Arsenic Concentration (mg/kg dry weight) | Reference |

| Whole T. swinhoei sponge | up to 8500 | [3] |

| Bacteria-enriched fraction | 15400 (± 1750) | [3] |

| Sponge cell-enriched fraction | 7200 (± 1930) | [3] |

These data clearly demonstrate the significant accumulation of arsenic within the bacterial symbionts of T. swinhoei.

Key Experimental Protocols

The study of polyarsenical biosynthesis requires a combination of sophisticated analytical techniques. Below are outlines of key experimental protocols.

Sample Collection and Preparation

-

Sponge Collection: Sponges are collected by scuba diving and immediately frozen or preserved in ethanol to prevent degradation of metabolites.

-

Homogenization: The sponge tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

-

Fractionation of Sponge and Bacterial Cells:

-

The homogenate is subjected to differential centrifugation to separate the larger sponge cells from the smaller bacterial cells.

-

The resulting pellets (sponge-enriched and bacteria-enriched fractions) are then washed and prepared for arsenic analysis.

-

Arsenic Speciation Analysis

-

Extraction:

-

Water-soluble arsenicals are typically extracted with a mixture of methanol and water.

-

Lipid-soluble arsenicals (arsenolipids) are extracted using organic solvents like a mixture of chloroform and methanol.

-

-

Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating different arsenic species.

-

Various column chemistries (e.g., anion-exchange, cation-exchange, reversed-phase) are employed depending on the target analytes.

-

-

Detection and Quantification:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is coupled with HPLC for highly sensitive and element-specific detection of arsenic.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) is used for structural elucidation of the separated arsenic compounds.

-

Structural Elucidation of Novel Polyarsenicals

The characterization of novel polyarsenicals like the arsenicins requires advanced spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

However, for polyarsenicals with few protons, such as arsenicin A, NMR data can be deceptively simple and insufficient for complete structure determination.[7]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition.

-

Tandem MS (MS/MS) experiments are used to fragment the molecule and obtain structural information.

-

-

Computational Chemistry:

Future Directions and Conclusion

The biosynthesis of polyarsenicals in marine sponges remains a fertile ground for discovery. While the general principles of arsenic metabolism in the marine environment provide a framework for understanding these pathways, significant research is needed to elucidate the specific enzymes, intermediates, and regulatory mechanisms at play within the sponge holobiont. Key future research directions include:

-

Genome Mining of Sponge Symbionts: Identifying and characterizing genes encoding for arsenic-metabolizing enzymes in the genomes of sponge-associated bacteria.

-

Isotopic Labeling Studies: Using stable isotopes of arsenic and other elements to trace the flow of atoms through the biosynthetic pathways.

-

In Vitro Enzymatic Assays: Reconstituting the biosynthetic pathways in vitro to study the function of individual enzymes and their kinetics.

References

- 1. mdpi.com [mdpi.com]

- 2. Sponge-associated bacteria mineralize arsenic and barium on intracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Culturable associated-bacteria of the sponge Theonella swinhoei show tolerance to high arsenic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Steps in the Pathway of Arsenosugar Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vibrational analysis as a powerful tool in structure elucidation of polyarsenicals: a DFT-based investigation of arsenicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Marine Metabolite: A Technical Guide to the Natural Abundance and Distribution of Arsenicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenicin A, a naturally occurring organoarsenic compound, has garnered significant attention in the scientific community since its discovery. Isolated from a marine sponge, this unique polyarsenical molecule exhibits potent biological activities, surpassing those of clinically used arsenic compounds in certain contexts. Its novel adamantane-type cage structure, composed of a C₃H₆As₄O₃ core, sets it apart from other known arsenic-containing metabolites. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance and distribution of Arsenicin A, details plausible experimental protocols for its isolation, and explores the potential signaling pathways it may modulate, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance and Distribution

The known natural occurrence of Arsenicin A is remarkably specific, confined to a single marine organism. This restricted distribution underscores the unique biosynthetic capabilities of its source and highlights the challenges in obtaining this compound from natural reservoirs.

Primary Natural Source

Arsenicin A was first and, to date, exclusively isolated from the marine sponge Echinochalina bargibanti.[1][2][3] This sponge, a member of the Poecilosclerida order, is found in the waters of New Caledonia.[3][4] The discovery was the result of bioassay-guided fractionation of the sponge's organic extract, indicating that the compound exhibits measurable biological activity that facilitated its identification.[3]

Quantitative Abundance

While the absolute concentration of Arsenicin A in the sponge tissue (e.g., in mg/kg) has not been definitively reported in publicly available literature, its relative abundance within the polyarsenical fraction of Echinochalina bargibanti has been estimated. Arsenicin A is the major polyarsenical constituent, accounting for approximately 93% of this fraction. The remaining 7% is composed of related sulfur-containing analogs: Arsenicin B, C, and D.

| Compound | Chemical Formula | Relative Abundance in Polyarsenical Fraction (%) | Natural Source |

| Arsenicin A | C₃H₆As₄O₃ | ~ 93 | Echinochalina bargibanti |

| Arsenicin B | C₃H₆As₄S₂ | ~ 3 | Echinochalina bargibanti |

| Arsenicin C | C₃H₆As₄OS | ~ 3 | Echinochalina bargibanti |

| Arsenicin D | C₃H₆As₄S₃ | ~ 1 | Echinochalina bargibanti |

Table 1: Relative abundance of Arsenicin A and related polyarsenicals in the marine sponge Echinochalina bargibanti.

The biosynthesis of Arsenicin A is not fully understood, but it is hypothesized that symbiotic microorganisms residing within the sponge may play a role in its production. This is supported by studies showing that bacteria associated with other sponges can accumulate high concentrations of arsenic.

Experimental Protocols

The following is a generalized experimental protocol for the isolation and purification of Arsenicin A from its natural source, based on descriptions of "bioassay-guided fractionation" and standard techniques for natural product isolation.

Sample Collection and Preparation

-

Collection: Specimens of Echinochalina bargibanti are collected from their marine habitat, typically by scuba diving.

-

Preservation: The collected sponge material is immediately frozen (e.g., at -20°C) to prevent enzymatic degradation of the secondary metabolites.

-

Preparation: The frozen sponge tissue is lyophilized (freeze-dried) to remove water and then ground into a fine powder to maximize the surface area for extraction.

Extraction

-

The powdered sponge material is subjected to exhaustive extraction with an organic solvent, typically a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 1:1 v/v).

-

The extraction is performed at room temperature with continuous stirring for an extended period (e.g., 24-48 hours).

-

The process is repeated multiple times (e.g., 3 times) to ensure complete extraction of the metabolites.

-

The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude organic extract.

Bioassay-Guided Fractionation

-

The crude extract is subjected to a preliminary fractionation using a technique such as solvent partitioning (e.g., between n-hexane, ethyl acetate, and water) or vacuum liquid chromatography (VLC) on silica gel.

-

Each fraction is tested for its biological activity (e.g., cytotoxicity against a cancer cell line).

-

The most active fraction(s) are selected for further purification.

Chromatographic Purification

-

The active fraction is subjected to multiple rounds of chromatography to isolate the pure compound. This may involve:

-

Silica Gel Column Chromatography: Using a gradient of solvents with increasing polarity (e.g., from n-hexane to ethyl acetate).

-

Preparative Thin-Layer Chromatography (PLC): For smaller scale purification of semi-purified fractions.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18 reverse-phase or a chiral column for enantiomeric separation) and a specific solvent system to yield pure Arsenicin A.

-

Structure Elucidation and Quantification

-

The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS).

-

The absolute configuration can be determined by X-ray crystallography of a suitable crystal.

-

Quantification of Arsenicin A in the crude extract or fractions can be performed using HPLC with a suitable detector (e.g., UV or MS) and a calibration curve prepared with a pure standard.

References

- 1. Arsenicin A - Wikipedia [en.wikipedia.org]

- 2. New Sulfur-Containing Polyarsenicals from the New Caledonian Sponge Echinochalina bargibanti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the first polyarsenic organic compound from nature: arsenicin A from the New Caledonian marine sponge Echinochalina bargibanti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the first polyarsenic organic compound from nature : Arsenicin A from the New Caledonian marine sponge Echinochalina bargibanti- fdi:010055024- Horizon [documentation.ird.fr]

Unveiling the Adamantane Core of Arsenicin A: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the scientific journey that led to the definitive structural characterization of Arsenicin A, the first naturally occurring polyarsenical compound. Possessing a unique adamantane-type architecture, Arsenicin A has garnered significant interest for its potent biological activities, particularly its promising anti-leukemic properties. This document details the key experimental methodologies, presents critical quantitative data, and illustrates the logical workflow that culminated in the elucidation of its fascinating structure.

Introduction: A Novel Arsenical from the Sea

Arsenicin A was first isolated from the marine sponge Echinochalina bargibanti, collected in New Caledonia.[1] Its discovery marked a significant milestone as the first identified natural product containing multiple arsenic atoms.[2] The initial investigation into its structure was a complex undertaking due to its deceptively simple spectroscopic data, which necessitated a multi-faceted analytical approach to unravel its intricate three-dimensional arrangement.[1]

The Path to Structural Elucidation: A Multi-pronged Approach

The determination of Arsenicin A's adamantane-type structure was not a straightforward process. It required the synergistic application of several advanced analytical techniques, coupled with chemical synthesis and computational modeling. The logical workflow for this process is outlined below.

Caption: Logical workflow for the structural elucidation of Arsenicin A.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in determining the structure of Arsenicin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Initial NMR analysis of the natural product in CDCl₃ revealed a surprisingly simple spectrum, suggesting a highly symmetrical molecule.[1][3]

-

Instrumentation: Bruker Avance 400 or 500 MHz spectrometer.

-

¹H NMR Protocol:

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard zg30 pulse sequence.

-

Data Acquisition: 32 scans, relaxation delay of 1 s.

-

-

¹³C NMR Protocol:

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard zgpg30 pulse sequence with proton decoupling.

-

Data Acquisition: 1024 scans, relaxation delay of 2 s.

-

-

Computational Analysis: Due to the limited information from the simple spectra, Density Functional Theory (DFT) calculations were employed to predict the ¹H and ¹³C NMR chemical shifts for various hypothetical structures. The strong correlation between the experimental data and the calculated values for the adamantane-type isomer provided crucial evidence for the proposed structure.[3][4]

Mass Spectrometry (MS)

Mass spectrometry was vital for determining the molecular formula and for providing initial structural clues through fragmentation analysis.[1]

-

Instrumentation: A sector field mass spectrometer (e.g., a Finnigan MAT 95) was used for high-resolution electron impact mass spectrometry (HREIMS).

-

Ionization Method: Electron Impact (EI) at 70 eV.

-

Analysis Mode: High resolution to determine the exact mass and elemental composition.

-

Key Observation: The mass spectrum showed a molecular ion peak consistent with the formula C₃H₆As₄O₃. A characteristic fragmentation pattern, including the loss of an HCO unit, was observed, which was instrumental in the initial stages of structure deduction.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy, in conjunction with computational modeling, proved to be a decisive technique in distinguishing the correct adamantane-type structure from other plausible isomers.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., a Bruker IFS 48).

-

Sample Preparation: The sample was prepared as a KBr pellet.

-

Data Acquisition: Spectra were recorded in the 4000-400 cm⁻¹ range.

-

Key Application: The experimental IR spectrum of the natural product was compared with the DFT-calculated spectra of several potential isomers. The excellent agreement between the experimental spectrum and the calculated spectrum for the adamantane-type structure provided compelling evidence for this molecular architecture.[5]

Total Synthesis and X-ray Crystallography

The definitive confirmation of the adamantane-type structure of Arsenicin A was achieved through its total synthesis and subsequent single-crystal X-ray diffraction analysis.[6][7]

-

Synthetic Strategy: A five-step synthesis of racemic (±)-Arsenicin A was developed, starting from methylenebis(phenylarsinic acid).[6]

-

Crystallization Protocol: Colorless single crystals of (±)-Arsenicin A suitable for X-ray diffraction were obtained by slow evaporation from a benzene solution.[6]

-

X-ray Data Collection:

-

Instrument: A Nonius Kappa CCD diffractometer.

-

Radiation: Mo Kα radiation (λ = 0.71073 Å).

-

Temperature: 150 K.

-

Data Collection Method: A combination of φ- and ω-scans.

-

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².

Quantitative Data

The structural elucidation of Arsenicin A yielded precise quantitative data that defines its unique molecular geometry.

Crystallographic Data

The single-crystal X-ray analysis of synthetic (±)-Arsenicin A provided the following crystallographic parameters.[6]

| Parameter | Value |

| Empirical Formula | C₃H₆As₄O₃ |

| Formula Weight | 389.76 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.356(2) |

| b (Å) | 10.395(2) |

| c (Å) | 11.025(2) |

| α (°) | 87.80(3) |

| β (°) | 84.10(3) |

| γ (°) | 71.00(3) |

| Volume (ų) | 896.2(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.885 |

Selected Bond Lengths and Angles

The adamantane-type cage of Arsenicin A is characterized by specific bond lengths and angles that define its rigid structure.

| Bond | Average Length (Å) | Angle | Average Angle (°) |

| As-O | 1.79 | O-As-O | 100.5 |

| As-C | 1.96 | O-As-C | 98.7 |

| As-O-As | 125.8 | ||

| As-C-As | 118.2 |

Data derived from the crystal structure of (±)-Arsenicin A.

Spectroscopic Data

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) |

| CH₂ (axial) | 2.95 | d | 13.2 |

| CH₂ (equatorial) | 2.45 | d | 13.2 |

| ¹³C NMR (CDCl₃) | δ (ppm) |

| CH₂ | 20.5 |

| IR (KBr) | Frequency (cm⁻¹) | Assignment |

| 794 | As-O stretch | |

| 726 | As-O stretch | |

| 1112 | CH₂ bend |

Biological Activity and Mechanism of Action

Arsenicin A has demonstrated remarkable antiproliferative activity against acute promyelocytic leukemia (APL) cell lines, proving to be significantly more potent than the clinically used arsenic trioxide (ATO).[6] While the precise molecular mechanisms of Arsenicin A are still under investigation, the well-established pathways of arsenic compounds in APL provide a strong framework for understanding its mode of action.

Arsenic compounds, including ATO, are known to exert their therapeutic effects in APL by targeting the oncoprotein PML-RARα. This leads to its degradation via the ubiquitin-proteasome pathway, ultimately restoring normal cell differentiation and inducing apoptosis.

Caption: Proposed mechanism of action of arsenic compounds in APL.

Conclusion

The elucidation of the adamantane-type structure of Arsenicin A stands as a testament to the power of a multidisciplinary scientific approach. The convergence of advanced spectroscopic techniques, computational chemistry, and synthetic organic chemistry was essential to unravel the molecular architecture of this unique natural product. The definitive structural knowledge of Arsenicin A, coupled with its potent anti-leukemic activity, opens new avenues for the design and development of novel arsenic-based therapeutics with potentially improved efficacy and selectivity. Further research into its precise mechanism of action and in vivo studies are warranted to fully explore its therapeutic potential.

References

- 1. On the first polyarsenic organic compound from nature: arsenicin A from the New Caledonian marine sponge Echinochalina bargibanti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 7. Arsenicin A, A Natural Polyarsenical: Synthesis and Crystal Structure [openresearch-repository.anu.edu.au]

Spectroscopic characterization of Arsenicin A (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of Arsenicin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and characterization of Arsenicin A (C₃H₆As₄O₃). The data presented is compiled from primary and secondary literature, offering a foundational resource for researchers working with this novel, naturally occurring organoarsenic compound. Arsenicin A, first isolated from the New Caledonian marine sponge Echinochalina bargibanti, possesses an adamantane-type cage structure and has demonstrated significant bactericidal, fungicidal, and anti-leukemia activities.[1]

Quantitative Spectroscopic Data

The structural assignment of Arsenicin A was a complex task, relying on the combined interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, heavily supported by computational Density Functional Theory (DFT) calculations.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Arsenicin A are noted for being deceptively simple, with its C₂ symmetry resulting in fewer signals than might be expected.[2][4] Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H and ¹³C NMR Data for Arsenicin A in CDCl₃

| Nucleus | Signal Type | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Assignment |

| ¹H | Multiplet (AB system) | ~2.7 | Jgem ≈ 14 Hz | Axial & Equatorial Protons (As-CH₂-As) |

| ¹H | Singlet (broad) | ~1.7 | N/A | Axial & Equatorial Protons (As-CH₂-As) |

| ¹³C | Single Resonance | ~23.7 | N/A | -CH₂- |

| ¹³C | Single Resonance | ~30.6 | N/A | -CH₂- |

Note: The deceptively simple nature of the spectra, with overlapping signals and complex coupling, meant that definitive assignment relied heavily on comparison with DFT-calculated spectra. Different studies report slightly varied appearances of the proton signals due to spectrometer resolution and conditions.[2][3][5]

Mass Spectrometry (MS)

High-resolution mass spectrometry was essential for determining the unique elemental composition of Arsenicin A. Electron Ionization (EI) is a common method for such analyses.

Table 2: Mass Spectrometry Data for Arsenicin A

| Parameter | Value | Method | Notes |

| Molecular Formula | C₃H₆As₄O₃ | HR-EIMS | |

| Molar Mass | 389.764 g·mol⁻¹ | - | |

| Molecular Ion [M]⁺• | m/z 389.6825 (calc.) | HR-EIMS | The experimentally observed value confirms the elemental composition. |

| Key Fragmentation | Loss of CH₂O | EI-MS | A recurring fragmentation pattern in this series of tetraarsenicals involves the neutral loss of formaldehyde (m/z 30).[6] |

Infrared (IR) Spectroscopy

IR spectroscopy was a decisive tool in confirming the adamantane-type structure of Arsenicin A, particularly through the comparison of experimental spectra with those simulated for various theoretical isomers.[1] The spectrum is characterized by strong absorptions in the low-wavenumber "fingerprint" region.

Table 3: Key Infrared (IR) Absorption Bands for Arsenicin A

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~2950 | Weak | C-H Asymmetric/Symmetric Stretching |

| 1103 - 1112 | Weak | C-H Bending |

| 796 - 808 | Strong | As-O Stretching |

| 726 - 754 | Strong | As-C Stretching |

| ~681 | Medium | Ring Deformation |

Experimental Protocols

The following sections detail generalized yet specific protocols for obtaining the spectroscopic data for Arsenicin A, based on methods reported in the literature for its analysis and the characterization of its synthetic analogs.[6]

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of Arsenicin A.

Materials & Equipment:

-

Arsenicin A sample (~1-5 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of purified Arsenicin A and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on concentration)

-

Spectral Width: ~16 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 3-5 seconds

-

Number of Scans: 1024-4096 (or more, as needed for S/N)

-

Spectral Width: ~240 ppm

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to δ 7.26 ppm or the TMS signal to δ 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.[6]

-

Integrate the ¹H signals and pick all peaks for both spectra.

-

High-Resolution Mass Spectrometry (HR-MS) Protocol

Objective: To determine the accurate mass and elemental composition of Arsenicin A.

Materials & Equipment:

-

Purified Arsenicin A sample

-

Methanol or other suitable volatile solvent

-

High-Resolution Mass Spectrometer (e.g., Kratos-MS80, Waters Xevo G2-XS QToF) with an Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) source.[6]

Procedure:

-

Sample Preparation: Prepare a dilute solution of Arsenicin A (0.1 - 1 mg/mL) in a volatile solvent like methanol.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., perfluorokerosene for EI) to ensure high mass accuracy (< 5 ppm).

-

Method Setup (EI Example):

-

Ionization Mode: EI (70 eV)

-

Mass Range: m/z 50-600

-

Resolution: >10,000

-

Source Temperature: 180-220 °C

-

Introduction Method: Direct insertion probe or GC inlet.

-

-

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺•).

-

Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The software will compare the experimental mass with theoretical masses of possible formulas within a specified mass tolerance (e.g., 5 ppm).

-

Analyze the fragmentation pattern to identify characteristic neutral losses or fragment ions.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of Arsenicin A.

Materials & Equipment:

-

Purified Arsenicin A sample (solid)

-

Spectroscopy-grade potassium bromide (KBr) or a suitable solvent (e.g., dichloromethane)

-

Agate mortar and pestle

-

Pellet press or IR salt plates (e.g., NaCl or KBr)

-

FT-IR Spectrometer (e.g., Bruker Vector 22)

Procedure (Thin Film Method):

-

Sample Preparation: Dissolve a small amount (~1-2 mg) of Arsenicin A in a few drops of a volatile solvent like dichloromethane.

-

Film Deposition: Drop the solution onto a single, clean IR salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, solid film of the sample on the plate.

-

Background Spectrum: Run a background spectrum with the empty sample compartment.

-

Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as % Transmittance vs. Wavenumber (cm⁻¹). Identify and label the major absorption peaks.

Visualization of Experimental Workflow

Since the specific signaling pathways for Arsenicin A's bioactivity are still under investigation, a diagram illustrating the logical workflow for its spectroscopic characterization is provided. This process is fundamental in natural product chemistry for moving from a crude biological extract to a fully characterized pure compound.

References

- 1. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the Chemical Space of Arsenicin A-C Related Polyarsenicals and Evaluation of Some Analogs as Inhibitors of Glioblastoma Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Arsenicin A: A Technical Guide to a Novel Organoarsenical with Potent Anti-Leukemia Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenicin A, a naturally occurring polyarsenical compound isolated from the marine sponge Echinochalina bargibanti, has garnered significant interest within the scientific community for its potent biological activities, particularly its pronounced efficacy against acute promyelocytic leukemia (APL). This technical guide provides a comprehensive overview of Arsenicin A, detailing its chemical properties, synthesis, and mechanism of action. Special emphasis is placed on its interaction with key signaling pathways implicated in cancer, offering insights for researchers and professionals in drug development.

Chemical and Physical Properties

Arsenicin A is a unique organoarsenical with a cage-like adamantane-type structure. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₃H₆As₄O₃ | [1] |

| Molecular Weight | 389.764 g/mol | [1] |

| Appearance | Colorless crystals | [2] |

| Melting Point | 182-184 °C | [3] |

| Solubility | Soluble in dichloromethane | [2] |

Synthesis of Arsenicin A

The total synthesis of racemic Arsenicin A has been achieved through a five-step process. This synthesis provides a crucial source of the compound for further biological evaluation.

Experimental Protocol: Five-Step Synthesis of Racemic Arsenicin A

A five-step synthesis for racemic Arsenicin A has been reported with an overall yield of 36%.[2][3] The key steps involve:

-

Reduction: Reduction of methylenebis(phenylarsinic acid) to form the corresponding bis(secondary arsine).[2]

-

Deprotonation and Reaction: Deprotonation of the bis(secondary arsine) followed by a reaction with (chloromethyl)diphenylarsine to yield a tetra(tertiary arsine).[2]

-

Halogenation: Replacement of the six phenyl groups in the tetra(tertiary arsine) with iodine by reacting with anhydrous hydrogen iodide to produce a hexaiodoarsine.[2]

-

Hydrolysis: Hydrolysis of the hexaiodoarsine using aqueous ammonia.[2]

-

Purification: The final product, (±)-Arsenicin A, is purified by column chromatography and recrystallization from benzene.[2]

Further details on a microwave-assisted one-pot synthesis have also been described, starting from arsenic(III) oxide.[4]

Spectroscopic and Crystallographic Data

The structure of Arsenicin A has been elucidated and confirmed through various spectroscopic and crystallographic techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of Arsenicin A are deceptively simple due to the molecule's symmetry.[5]

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| ¹H NMR | 1.49 (s), 2.10 (d), 3.53 (d) | CDCl₃ | [1] |

| ¹³C NMR | 38.9 | CDCl₃ | [1] |

Note: The provided ¹H NMR data is for Arsenicin D, a related compound, as specific shifts for Arsenicin A were not found in the provided search results. Computational NMR studies have been used to confirm the structure of Arsenicin A.[6]

Infrared (IR) Spectroscopy

The FT-IR spectrum of Arsenicin A shows characteristic bands in the low-wavenumber region.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3000 | C-H stretching | [7] |

| 720 (triplet) | As-C and As-O stretching | [7] |

| 713 | As-C stretching | |

| 808 | As-O stretching | |

| 1076 | C-H bending |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the characterization of organoarsenicals. The fragmentation of these compounds typically involves the neutral loss of small molecules. While a specific fragmentation pattern for Arsenicin A is not detailed in the available literature, general fragmentation pathways for organoarsenicals have been studied.[8][9]

X-ray Crystallography

The adamantane-type structure of Arsenicin A has been confirmed by X-ray crystallography. While a specific CCDC entry for Arsenicin A was not retrieved, the synthesis of its enantiomers and their characterization by X-ray crystallography has been reported.[2]

Biological Activity and Mechanism of Action

Arsenicin A exhibits potent cytotoxic activity against various cancer cell lines, with a particularly remarkable efficacy against acute promyelocytic leukemia (APL).

Cytotoxicity

Mechanism of Action in Acute Promyelocytic Leukemia (APL)

The therapeutic effect of arsenic compounds in APL is primarily attributed to their ability to induce the degradation of the PML-RARα oncoprotein, the hallmark of this leukemia.[11][12][13][14][15][16][17][18][19]

Caption: Arsenic-induced degradation of the PML-RARα oncoprotein.

The proposed mechanism involves the following steps:

-

Binding: Arsenic compounds directly bind to the PML moiety of the PML-RARα fusion protein.[11][14]

-

SUMOylation: This binding triggers the modification of PML-RARα by Small Ubiquitin-like Modifier (SUMO) proteins.[11][12][13][20]

-

Recruitment of RNF4: The SUMOylated PML-RARα then recruits the E3 ubiquitin ligase RNF4.[12][13][20]

-

Polyubiquitination: RNF4 catalyzes the attachment of a polyubiquitin chain to PML-RARα.[12][20]

-

Proteasomal Degradation: The polyubiquitinated oncoprotein is recognized and degraded by the proteasome.[11][12][20]

This degradation of PML-RARα lifts the differentiation block in APL cells, leading to their maturation and apoptosis.

Modulation of Signaling Pathways

Arsenic compounds have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. While direct studies on Arsenicin A are limited, the effects of arsenic trioxide provide valuable insights.

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Arsenic trioxide has been shown to inhibit this pathway in various leukemia cells, thereby promoting apoptosis.[5][21][22][23][24] Inhibition of the PI3K/Akt pathway can enhance the cytotoxic effects of arsenic trioxide.[21][23]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by arsenic compounds.

The Hedgehog (Hh) signaling pathway plays a role in tumorigenesis. Interestingly, the effect of arsenic on this pathway appears to be context-dependent. Some studies report that arsenic can activate the Hh pathway, potentially contributing to carcinogenesis.[25] Conversely, other studies have shown that arsenic trioxide can inhibit the Hh pathway by targeting the Gli transcription factors, suggesting a therapeutic potential in Hh-driven cancers.[1][25][26][27][28]

Caption: Arsenic-mediated inhibition of the Hedgehog signaling pathway at the level of Gli.

Conclusion and Future Directions

Arsenicin A is a promising natural product with significant potential for the development of novel anticancer therapies, particularly for acute promyelocytic leukemia. Its unique structure and potent biological activity warrant further investigation. Future research should focus on:

-

Developing a more efficient and scalable synthesis of Arsenicin A and its analogs.

-

Conducting comprehensive in vitro and in vivo studies to establish a detailed cytotoxicity profile of Arsenicin A against a broad panel of cancer cell lines and in relevant animal models.

-

Elucidating the specific molecular interactions of Arsenicin A with its targets and its precise effects on signaling pathways in cancer cells.

A deeper understanding of the pharmacology of Arsenicin A will be crucial for its potential translation into clinical applications for the treatment of leukemia and other malignancies.

References

- 1. JCI - Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway [jci.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Expanding the Chemical Space of Arsenicin A-C Related Polyarsenicals and Evaluation of Some Analogs as Inhibitors of Glioblastoma Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Arsenic degrades PML or PML-RARalpha through a SUMO-triggered RNF4/ubiquitin-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. Arsenic trioxide controls the fate of the PML-RARalpha oncoprotein by directly binding PML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Mechanisms of action of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arsenic trioxide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Review of Arsenic Trioxide and Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Phosphoinositide 3-kinase/Akt inhibition increases arsenic trioxide-induced apoptosis of acute promyelocytic and T-cell leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synergistic Effects of PI3K Inhibition on Arsenic Trioxide Cytotoxicity in Acute Promyelocytic Leukemia Cells: A New Portrait of Idelalisib as an Adjuvant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Arsenic Trioxide and the PI3K/AKT Pathway in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Arsenic inhibits hedgehog signaling during P19 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Arsenic antagonizes the Hedgehog pathway by preventing ciliary accumulation and reducing stability of the Gli2 transcriptional effector - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Arsenic inhibits hedgehog signaling during P19 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. JCI - Arsenic: a potentially useful poison for Hedgehog-driven cancers [jci.org]

Arsenicin A: A Technical Guide to a Novel Marine Polyarsenical with Potent Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenicin A, a pioneering organoarsenic compound isolated from the marine sponge Echinochalina bargibanti, represents a significant milestone in marine natural products chemistry.[1] Its unique adamantane-type cage structure, composed of a tetraarsenic framework, has garnered considerable attention for its potent and selective biological activities.[2] This technical guide provides a comprehensive overview of the discovery, structure, synthesis, and biological significance of Arsenicin A, with a focus on its potential as a lead compound in drug development. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action are presented to serve as a valuable resource for the scientific community.

Discovery and Significance

Arsenicin A was first isolated from the organic extract of the marine sponge Echinochalina bargibanti, collected in New Caledonia.[1] This discovery was groundbreaking as it was the first reported naturally occurring polyarsenical compound.[1] The elucidation of its complex, cage-like structure challenged conventional analytical methods and highlighted the novel chemical diversity present in marine organisms.[3][4][5]

The significance of Arsenicin A lies in its potent biological activities, particularly its antimicrobial and anticancer properties. It has demonstrated significant cytotoxicity against a range of human cancer cell lines, often exhibiting greater potency than the FDA-approved arsenic-based drug, arsenic trioxide (Trisenox®).[2] This has positioned Arsenicin A as a promising lead for the development of new chemotherapeutic agents with potentially improved efficacy and reduced side effects.

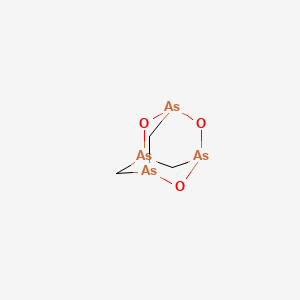

Chemical Structure and Properties

Arsenicin A possesses a unique adamantane-type cage structure with the molecular formula C₃H₆As₄O₃. The core of the molecule is a tetraarsenic framework where three of the six methylene bridges of adamantane are replaced by oxygen atoms.[6] This arrangement creates a rigid, three-dimensional structure with a high degree of symmetry.

Table 1: Physicochemical Properties of Arsenicin A

| Property | Value | Reference |

| Molecular Formula | C₃H₆As₄O₃ | [1] |

| Molecular Weight | 389.77 g/mol | [1] |

| Appearance | Colorless crystals | [7] |

| Melting Point | 182-184 °C | [7] |

| Chirality | Chiral | [7] |

Table 2: Spectroscopic Data for Arsenicin A (Computational)

Experimental NMR data for Arsenicin A is reported as "deceptively simple" in the original literature. The following data is based on computational analysis, which has been shown to be consistent with the experimental spectra.[3][4][5]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 2.85 | d | 12.5 |

| 2.55 | d | 12.5 | |

| 2.45 | d | 12.5 | |

| 2.15 | d | 12.5 | |

| ¹³C | 25.5 | CH₂ | |

| 24.5 | CH₂ |

Experimental Protocols

Isolation from Echinochalina bargibanti

A detailed, step-by-step protocol for the isolation of Arsenicin A from its natural source is not publicly available. The original discovery involved a bioassay-guided fractionation of the sponge's organic extract.[1] A general workflow for such a process is outlined below.

Caption: General experimental workflow for the isolation of Arsenicin A.

Microwave-Assisted Synthesis of (±)-Arsenicin A

A one-pot, microwave-assisted synthesis has been developed for Arsenicin A and its analogs, providing a more efficient route compared to traditional methods.[8]

Materials:

-

Arsenic(III) oxide (As₂O₃)

-

Potassium carbonate (K₂CO₃)

-

Acetic acid

-

Acetic anhydride

-

Microwave reactor

-

HPLC system for purification

Procedure:

-

Combine arsenic(III) oxide, potassium carbonate, acetic acid, and acetic anhydride in a microwave reactor vessel.

-

Irradiate the mixture in the microwave reactor at a specified temperature and time (e.g., 138 °C for 30 minutes).[8]

-

After the initial reaction, add water to the mixture and continue microwave irradiation at a lower temperature (e.g., 80 °C for 30 minutes) to facilitate hydrolysis.[8]

-

Extract the crude product with an appropriate organic solvent.

-

Purify the crude product using preparative HPLC to obtain (±)-Arsenicin A.[8]

Biological Activities and Mechanism of Action

Arsenicin A exhibits potent cytotoxicity against a variety of cancer cell lines, including leukemia, glioblastoma, and pancreatic cancer.[5] Its analogs have shown significant growth inhibition of glioblastoma stem cells.

Table 3: Biological Activity of Arsenicin A Analogs against Glioblastoma Stem Cells (GSCs)

| Compound | Cell Line | GI₅₀ (µM) |

| Dimethyl analog | GSC-1 | 0.15 ± 0.03 |

| GSC-2 | 0.21 ± 0.05 | |

| Diethyl analog | GSC-1 | 0.09 ± 0.02 |

| GSC-2 | 0.12 ± 0.03 | |

| Arsenic Trioxide | GSC-1 | >10 |

| GSC-2 | >10 |

The mechanism of action of arsenicals, including likely pathways for Arsenicin A, involves the induction of apoptosis through multiple signaling cascades.

Induction of Apoptosis

Arsenicals are known to induce programmed cell death (apoptosis) primarily through the intrinsic or mitochondrial pathway.[9][10][11][12] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspase enzymes.

Caption: Intrinsic apoptosis pathway induced by arsenicals.

Modulation of MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, p38, and ERK, are crucial regulators of cell proliferation, differentiation, and apoptosis. Arsenicals have been shown to modulate these pathways, often leading to the activation of pro-apoptotic JNK and p38, while the role of ERK can be context-dependent.[6][13][14][15][16]

Caption: General effects of arsenicals on MAPK signaling pathways.

Significance in Marine Natural Products and Drug Development

The discovery of Arsenicin A has broadened the landscape of marine natural products, demonstrating that marine organisms are a source of structurally novel compounds with significant therapeutic potential. Its unique polyarsenical structure and potent biological activity make it an attractive scaffold for medicinal chemistry efforts. Structure-activity relationship (SAR) studies on synthetic analogs are ongoing to optimize its anticancer properties and develop new, more selective, and potent arsenical-based drugs.[2] The challenges in its total synthesis also drive innovation in synthetic organic chemistry.

Conclusion

Arsenicin A stands as a testament to the remarkable chemical diversity of the marine environment. Its novel structure and potent biological profile have established it as a significant lead compound in the quest for new anticancer agents. This technical guide has summarized the current knowledge on Arsenicin A, providing a foundation for future research and development in this exciting area of marine natural products. Further investigation into its specific molecular targets and detailed mechanism of action will be crucial for realizing its full therapeutic potential.

References

- 1. On the first polyarsenic organic compound from nature: arsenicin A from the New Caledonian marine sponge Echinochalina bargibanti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs [mdpi.com]

- 4. A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A-D and Their Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expanding the Chemical Space of Arsenicin A-C Related Polyarsenicals and Evaluation of Some Analogs as Inhibitors of Glioblastoma Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Arsenic Trioxide Induces Apoptosis via Specific Signaling Pathways in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arsenic trioxide induces apoptosis in pancreatic cancer cells via changes in cell cycle, caspase activation, and GADD expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arsenic induces apoptosis in B-cell leukaemic cell lines in vitro: activation of caspases and down-regulation of Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. JNK activation is a mediator of arsenic trioxide-induced apoptosis in acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Significance of Arsenic-Containing Compounds in Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the evolutionary significance, biochemistry, and potential applications of arsenic-containing compounds found in marine sponges. Sponges, as ancient metazoans, have developed unique physiological and symbiotic strategies to thrive in their diverse marine environments. Among these is the remarkable ability to accumulate and transform arsenic, a typically toxic element, into a diverse suite of organoarsenic compounds. This guide details the current understanding of the biosynthesis, ecological roles, and pharmacological potential of these fascinating molecules.

Introduction: The Paradox of Arsenic in Sponges

Sponges (Phylum Porifera) are prolific producers of a vast array of secondary metabolites, many of which possess potent bioactive properties. A particularly intriguing class of these compounds is the organoarsenicals. While inorganic arsenic is toxic to most life forms, many marine organisms, and sponges in particular, can bioaccumulate arsenic to concentrations several orders of magnitude higher than the surrounding seawater. This accumulation is not merely a passive process; sponges and their associated microbial symbionts actively metabolize inorganic arsenic into a variety of complex organic forms.

The evolutionary drivers behind this unique arsenic metabolism are multifaceted. Evidence suggests that these compounds play crucial roles in chemical defense, detoxification, and osmoregulation. The discovery of highly bioactive arsenicals, such as the polyarsenical arsenicin A from the sponge Echinochalina bargibanti, has also opened new avenues for drug discovery and development, particularly in the fields of oncology and infectious diseases. This guide will delve into the key aspects of sponge-derived arsenicals, from their ecological significance to their potential as therapeutic agents.

Data Presentation: Quantitative Analysis of Arsenicals in Sponges

The concentration and speciation of arsenic compounds vary significantly among different sponge species. This variability is influenced by factors such as the sponge's physiology, its associated microbial community, and the local environmental conditions. The following tables summarize the quantitative data on arsenic concentrations in various sponge species, providing a comparative overview.

Table 1: Total Arsenic Concentrations in Selected Sponge Species

| Sponge Species | Location | Total Arsenic Concentration (µg/g dry weight) | Reference |

| Theonella swinhoei | Red Sea | up to 8500 | [1] |

| Haliclona permolis | Seto Inland Sea, Japan | >13 | [2] |

| Halichondria japonica | Seto Inland Sea, Japan | <13 | [2] |

| Halichondria okadai | Seto Inland Sea, Japan | <13 | [2] |

| Haliclona sp. white | Seto Inland Sea, Japan | <13 | [2] |

| Six Mediterranean Species | French Mediterranean Coast | Highly variable | [3] |

| Six Atlantic Species | Irish Atlantic Coast | Highly variable | [3] |

Table 2: Speciation of Water-Soluble Arsenic Compounds in Selected Sponge Species (µg/g dry weight)

| Sponge Species | Arsenobetaine (AsB) | Arsenosugars | Dimethylarsinic Acid (DMA) | Arsenate (As(V)) | Other/Unknown | Reference |

| Haliclona permolis | Present | Major | Minor | Minor | Present | [2] |

| Halichondria japonica | Present | Major | Minor | Minor | Present | [2] |

| Halichondria okadai | Present | Major | Minor | Minor | Present | [2] |

| Haliclona sp. white | Present | Major | Minor | Minor | Present | [2] |

| Six Mediterranean/Atlantic Species | Predominant | - | Low amounts | Low amounts | Present | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of arsenic-containing compounds from sponges.

Extraction and Speciation of Arsenicals by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the most widely used technique for the separation and quantification of different arsenic species.

Objective: To separate and quantify water-soluble arsenic compounds from sponge tissue.

Materials:

-

Freeze-dried and powdered sponge tissue

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Ammonium carbonate

-

Arsenic speciation standards (e.g., arsenite, arsenate, MMA, DMA, AsB, arsenosugars)

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

-

HPLC system with an anion-exchange column (e.g., Hamilton PRP-X100)

-

ICP-MS system

Procedure:

-

Extraction:

-

Weigh approximately 0.1 g of freeze-dried sponge powder into a centrifuge tube.

-

Add 10 mL of a methanol/water (1:1, v/v) solution.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in a known volume of deionized water for analysis.[2]

-

-

Chromatographic Separation:

-

Set up the HPLC system with an appropriate anion-exchange column.

-

Prepare the mobile phase, for example, an aqueous solution of ammonium carbonate (e.g., 20 mM) with the pH adjusted (e.g., to 8.5).

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sponge extract onto the column.

-

-

ICP-MS Detection:

-

The eluent from the HPLC is directly introduced into the nebulizer of the ICP-MS.

-

Monitor the arsenic signal at m/z 75.

-

Identify the different arsenic species based on their retention times compared to the standards.

-

Quantify the concentration of each species using a calibration curve generated from the arsenic standards.

-

Bioassay-Guided Fractionation for Isolation of Bioactive Compounds

This protocol describes a general workflow for isolating bioactive compounds, such as arsenicin A, from a sponge extract.

Objective: To isolate and identify bioactive arsenic compounds from a crude sponge extract.

Materials:

-

Crude sponge extract (e.g., methanolic or dichloromethane extract)

-

Solvents for liquid-liquid partitioning (e.g., hexane, ethyl acetate, butanol, water)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

HPLC system (preparative and analytical) with a suitable column (e.g., C18)

-

Solvents for HPLC (e.g., acetonitrile, water)

-

Rotary evaporator

-

Bioassay materials (e.g., cancer cell lines, bacterial strains, 96-well plates, culture media)

Procedure:

-

Solvent Partitioning:

-

Dissolve the crude extract in a methanol/water mixture.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate).

-

Collect each solvent phase and evaporate to dryness.

-

-

Bioassay of Fractions:

-

Test each of the partitioned fractions for bioactivity using a relevant assay (e.g., cytotoxicity assay against a cancer cell line).

-

-

Column Chromatography:

-

Subject the most active fraction to silica gel column chromatography.

-

Elute with a gradient of solvents (e.g., from 100% hexane to 100% ethyl acetate).

-

Collect numerous small fractions.

-

-

Further Bioassays and Fractionation:

-

Test the collected fractions for bioactivity.

-

Pool the active fractions and subject them to further separation using preparative HPLC.

-

-

Isolation and Structure Elucidation:

-

The final purification of the active compound(s) is typically achieved by analytical HPLC.

-

The structure of the isolated pure compound is then determined using spectroscopic methods (NMR, MS, IR, etc.).

-

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Objective: To determine the cytotoxic effect of an isolated arsenic compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HT-29 colon cancer cells)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Isolated arsenic compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the arsenic compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

Mandatory Visualizations

Signaling Pathways

The bioactivity of arsenic compounds often stems from their ability to interfere with cellular signaling pathways. Arsenic trioxide (ATO), a well-studied arsenical, is known to induce apoptosis in cancer cells through various mechanisms. While the specific pathways for many sponge-derived arsenicals are still under investigation, the mechanisms of ATO provide a valuable model.

Caption: Apoptosis signaling pathways induced by arsenic compounds.

Experimental Workflows

The discovery of novel bioactive arsenic compounds from sponges follows a systematic workflow, from collection to characterization.

Caption: Experimental workflow for bioactive compound discovery from sponges.

Logical Relationships

The accumulation and transformation of arsenic in sponges is a complex process involving the sponge host and its microbial symbionts.

References

Methodological & Application

Total Synthesis of (±)-Arsenicin A: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of (±)-Arsenicin A, a naturally occurring polyarsenical with significant biological activity. This guide outlines two primary synthetic routes: a five-step synthesis yielding the target compound with high purity and a rapid one-pot microwave-assisted method for generating a mixture of related polyarsenicals.

(±)-Arsenicin A, first isolated from the marine sponge Echinochalina bargibanti, has garnered considerable interest in the scientific community due to its potent cytotoxic and antibiotic properties. Its unique adamantane-type cage structure, composed of an As-O framework, presents a compelling target for synthetic chemists and a promising scaffold for the development of novel therapeutic agents. The synthetic routes detailed below provide a roadmap for obtaining this complex molecule for further biological evaluation and derivatization.

Synthetic Strategies

Two principal strategies for the total synthesis of (±)-Arsenicin A have been established:

-

Five-Step Synthesis from Methylenebis(phenylarsinic acid): This classical approach involves a sequence of well-defined reactions to construct the arsenical cage. It offers a higher overall yield of the target molecule.[1][2]

-

One-Pot Microwave-Assisted Synthesis from Arsenic (III) Oxide: This method provides a rapid and efficient route to a mixture of polyarsenicals, including (±)-Arsenicin A, by leveraging microwave irradiation to accelerate the reaction.[3]

The choice of synthetic route will depend on the specific research goals, available resources, and the desired purity of the final product.

Five-Step Synthesis of (±)-Arsenicin A

This synthetic pathway commences with the commercially available starting material, methylenebis(phenylarsinic acid), and proceeds through five distinct steps to afford (±)-Arsenicin A in an overall yield of 36%.[1][2]

Overall Reaction Scheme

Caption: Five-step total synthesis of (±)-Arsenicin A.

Experimental Protocols and Data

| Step | Reaction | Reagents and Conditions | Yield |

| 1 | Reduction of Methylenebis(phenylarsinic acid) | Hypophosphorous acid (50% aq.), KI (catalyst), 80 °C, 4 h | Quantitative |

| 2 | Formation of the Tetra(tertiary arsine) | 1. n-Butyllithium, THF, -78 °C to rt, 1 h2. (Chloromethyl)diphenylarsine, THF, -78 °C to rt, 12 h | 75% |

| 3 | Phenyl Group Exchange with Iodine | Anhydrous Hydrogen Iodide, CH2Cl2, 0 °C to rt, 2 h | 85% |

| 4 | Hydrolysis to form the Cage Structure | Aqueous Ammonia (30%), Benzene, rt, 12 h | 60% |

| 5 | Purification | Column chromatography (Silica gel, benzene), Recrystallization (benzene) | - |

| Overall | 36% |

Protocol for Step 1: Reduction of Methylenebis(phenylarsinic acid)

To a solution of methylenebis(phenylarsinic acid) (1.0 g, 2.7 mmol) in a suitable solvent is added a catalytic amount of potassium iodide. Aqueous hypophosphorous acid (50%) is then added, and the mixture is heated at 80 °C for 4 hours. After cooling to room temperature, the product, methylenebis(phenylarsine), is extracted with an organic solvent and dried. The solvent is removed under reduced pressure to yield the product as a colorless oil, which is used in the next step without further purification.

Protocol for Step 2: Formation of the Tetra(tertiary arsine)

A solution of methylenebis(phenylarsine) from the previous step in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (2.2 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting solution is then cooled back to -78 °C, and a solution of (chloromethyl)diphenylarsine (2.2 equivalents) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted, dried, and purified by chromatography to afford the tetra(tertiary arsine).

Protocol for Step 3: Phenyl Group Exchange with Iodine

The tetra(tertiary arsine) is dissolved in dichloromethane (CH2Cl2) and cooled to 0 °C. Anhydrous hydrogen iodide is bubbled through the solution for a specified period, or a solution of HI in a suitable solvent is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude hexaiodoarsine, which is used directly in the next step.

Protocol for Step 4: Hydrolysis to form the Cage Structure